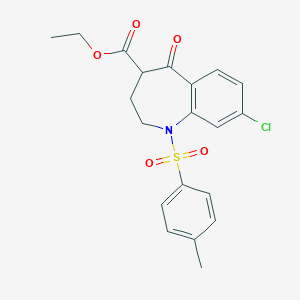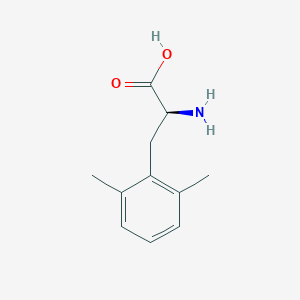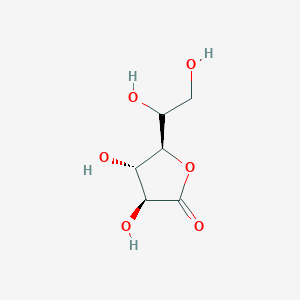
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Overview
Description
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, also known as DHEA, is a naturally occurring steroid hormone produced by the adrenal glands. It plays an important role in the synthesis of other hormones, including testosterone and estrogen. DHEA has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one acts as a precursor to other hormones, including testosterone and estrogen. It has also been shown to have its own biological activity, including anti-inflammatory and antioxidant effects. (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one may also affect neurotransmitter levels in the brain, potentially contributing to its effects on mood and cognition.
Biochemical and Physiological Effects
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one has been shown to have a variety of biochemical and physiological effects. It has been linked to improvements in bone density, muscle mass, and insulin sensitivity. It may also have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one has several advantages for use in lab experiments, including its availability and relatively low cost. However, it can be difficult to control for individual differences in (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one levels, as it is a naturally occurring hormone that varies widely between individuals.
Future Directions
Future research on (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one could explore its potential therapeutic applications in a variety of conditions, including depression, osteoporosis, and cardiovascular disease. It could also investigate the potential mechanisms underlying its effects on mood and cognition. Additionally, further studies could explore the use of (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one in combination with other therapies for enhanced therapeutic effects.
Scientific Research Applications
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one has been studied for its potential therapeutic applications in a variety of conditions, including depression, osteoporosis, and sexual dysfunction. It has also been investigated as a potential treatment for Alzheimer's disease and cardiovascular disease.
properties
IUPAC Name |
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-VRUJNKQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
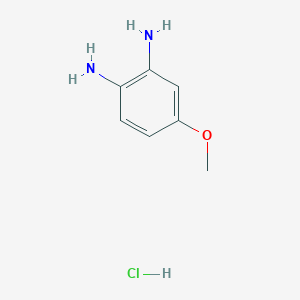
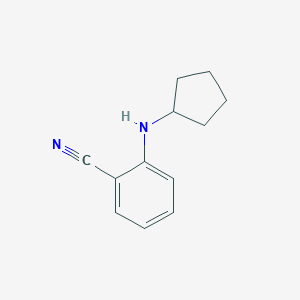
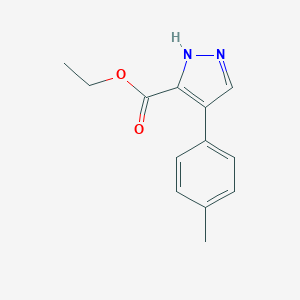
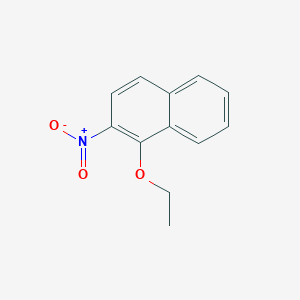
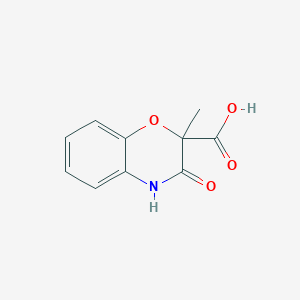
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)

